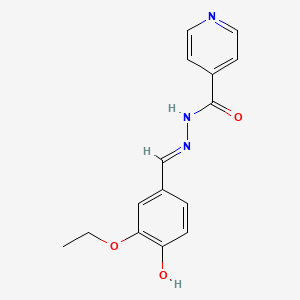![molecular formula C26H10O10 B11709493 1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)
1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid is a complex organic compound with a molecular formula of C26H10O10 This compound is known for its unique structure, which includes multiple oxo groups and carboxylic acid functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reductive cyclization of substituted perylenetetracarboxylic acid derivatives. For example, the reductive cyclization of 2,2’-di(4-chlorophenyl)-1,1’,3,3’-tetraoxo-2,2’,3,3’-tetrahydro-1H,1’H-6,6’-di(benzo[de]isoquinoline)-7,7’-dicarboxylic acid potassium salt can be achieved using thiourea dioxide in an aqueous-alkaline solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and reaction conditions can significantly impact the yield and purity of the final product. Common reducing agents used in industrial processes include sodium dithionite, sodium hydroxymethanesulfinate, and thiourea dioxide .
化学反应分析
Types of Reactions
1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form derivatives with fewer oxo groups.
Cyclization: Reductive cyclization can lead to the formation of complex ring structures.
Substitution: Substituents on the aromatic rings can be replaced under specific conditions.
Common Reagents and Conditions
Reducing Agents: Thiourea dioxide, sodium dithionite, sodium hydroxymethanesulfinate.
Solvents: Aqueous-alkaline solutions are commonly used to facilitate these reactions.
Major Products
The major products formed from these reactions include various reduced derivatives and cyclized compounds, which can have different oxidation states and functional groups .
科学研究应用
1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of perylene dyes and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Materials Science: Utilized in the development of organic semiconductors and light-emitting materials.
Industry: Employed in the production of dyes and pigments for textiles and other materials.
作用机制
The mechanism of action of 1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid involves its interaction with various molecular targets. The compound’s multiple oxo groups and carboxylic acid functionalities allow it to participate in redox reactions and form stable complexes with metal ions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical processes .
相似化合物的比较
Similar Compounds
Perylenetetracarboxylic Acid Derivatives: These compounds share a similar core structure and are used in similar applications, such as dyes and organic semiconductors.
Naphthalenetetracarboxylic Acid Derivatives: These compounds have a related structure and are also used in the production of dyes and pigments.
Uniqueness
1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid is unique due to its specific arrangement of oxo groups and carboxylic acid functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C26H10O10 |
|---|---|
分子量 |
482.3 g/mol |
IUPAC 名称 |
10-(10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylic acid |
InChI |
InChI=1S/C26H10O10/c27-21(28)11-3-7-15-19-13(23(31)35-25(15)33)5-1-9(17(11)19)10-2-6-14-20-16(26(34)36-24(14)32)8-4-12(18(10)20)22(29)30/h1-8H,(H,27,28)(H,29,30) |
InChI 键 |
NKXCPBMOSPDLLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=CC=C(C3=C1C4=C5C(=CC=C6C5=C(C=C4)C(=O)OC6=O)C(=O)O)C(=O)O)C(=O)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


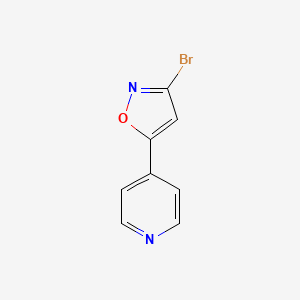
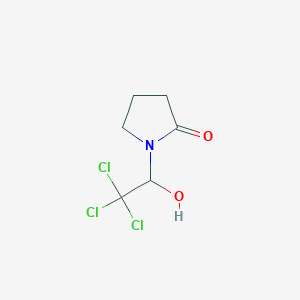
![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
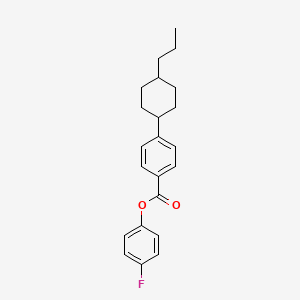
![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)

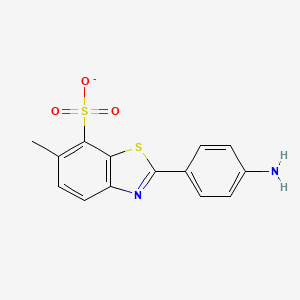
![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)
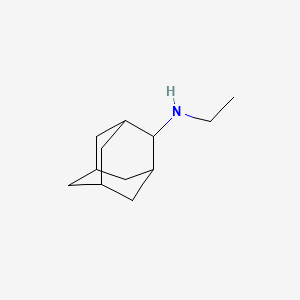

![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)
